molecular formula C8H15ClFNO B12501644 (2-Fluoro-hexahydropyrrolizin-7a-yl)methanol hydrochloride

(2-Fluoro-hexahydropyrrolizin-7a-yl)methanol hydrochloride

Cat. No.: B12501644
M. Wt: 195.66 g/mol
InChI Key: GCBSPHWFVLBTQX-UHFFFAOYSA-N
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Description

(2-Fluoro-hexahydropyrrolizin-7a-yl)methanol hydrochloride is a bicyclic heterocyclic compound featuring a pyrrolizine core (a fused pyrrolidine ring system) substituted with a fluorine atom at position 2 and a hydroxymethyl group at position 7a, formulated as a hydrochloride salt.

Properties

Molecular Formula

C8H15ClFNO

Molecular Weight

195.66 g/mol

IUPAC Name

(2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl)methanol;hydrochloride

InChI

InChI=1S/C8H14FNO.ClH/c9-7-4-8(6-11)2-1-3-10(8)5-7;/h7,11H,1-6H2;1H

InChI Key

GCBSPHWFVLBTQX-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC(CN2C1)F)CO.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2R,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol hydrochloride typically involves the fluorination of a hexahydro-1H-pyrrolizine derivative. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, precise control of reaction temperature and pressure, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

((2R,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a different functional group.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone or aldehyde, while substitution of the fluorine atom can result in the formation of various substituted derivatives.

Scientific Research Applications

((2R,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme interactions and protein binding due to its unique structure.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of ((2R,7AS)-2-fluorohexahydro-1H-pyrrolizin-7a-yl)methanol hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom can enhance binding affinity and selectivity due to its electronegativity and ability to form strong hydrogen bonds. The compound may also participate in metabolic pathways, leading to the formation of active metabolites that exert biological effects.

Comparison with Similar Compounds

Structural Analogues in Patented Pharmaceuticals

A closely related compound is described in EP 4 374 877 A2 (2024), which contains a pyrrolo[1,2-b]pyridazine ring substituted with hydroxyl and methyl groups (e.g., 7-[4-[[(4aR)-4-Hydroxy-4a-methyl-3-(2-methylpropoxycarbonyl)-2-oxo-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazin-1-yl]methyl]-2,3-difluorophenyl]heptanoate). Key differences include:

  • Core Structure : The patent compound features a pyridazine-fused pyrrolidine (pyrrolopyridazine), whereas the target compound has a fully saturated hexahydropyrrolizine ring.
  • Substituents : The target’s 2-fluoro and 7a-hydroxymethyl groups contrast with the patent compound’s hydroxyl, methyl, and ester functionalities.
  • Solubility : The hydrochloride salt in the target compound likely improves aqueous solubility compared to the neutral ester in the patent compound .

Fluorinated Heterocycles in Reference Standards

MM0228.08 and MM0228.10 () are fluoro-substituted benzoxazine derivatives used in pharmaceuticals:

  • MM0228.08 : Contains a fluorinated pyrido-benzoxazine core with a carboxylic acid group.
  • MM0228.10 : An ofloxacin derivative with an N-oxide hydrochloride salt.

Comparison Highlights :

  • Electron-Withdrawing Effects : The 2-fluoro group in the target compound may enhance metabolic stability similarly to fluorine in MM0228.06.
  • Salt Forms : Both the target and MM0228.10 utilize hydrochloride salts to improve bioavailability .

Toxicity Considerations

Methanol, a component of the target compound’s hydroxymethyl group, is associated with neurotoxicity (). However, the hydrochloride formulation may mitigate volatility and toxicity by stabilizing the compound in ionic form, reducing free methanol release .

Biological Activity

(2-Fluoro-hexahydropyrrolizin-7a-yl)methanol hydrochloride, identified by its CAS number 2097518-76-6, is a compound with a unique structure that includes a fluorinated tetrahydropyrrolizine moiety. This structural characteristic contributes to its potential biological activities, making it a subject of interest in various fields including medicinal chemistry and pharmacology. The compound's chirality, possessing both R and S configurations at specific stereocenters, significantly influences its pharmacological properties.

  • Molecular Formula : C₈H₁₄FNO
  • Molecular Weight : 159.20 g/mol
  • Chirality : (2R,7aS) configuration

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's fluorotertiary carbon chiral center and the azaquaternary carbon chiral center are crucial for binding to enzymes or receptors, influencing various biochemical pathways. Preliminary studies suggest that compounds with similar structures may interact with sodium channels, potentially affecting their gating properties and leading to therapeutic effects in conditions characterized by abnormal excitability.

Enzyme Interactions

Research indicates that this compound may modulate enzyme activities involved in metabolic pathways. Its unique structure allows it to act as a substrate or inhibitor for specific enzymes, which could be pivotal in drug development.

Pharmacological Studies

Initial pharmacological studies suggest that this compound exhibits significant biological activities, including:

  • Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, indicating potential for further exploration in antimicrobial therapy .
  • Neuropharmacological Effects : Due to its interaction with sodium channels, the compound may have implications in treating neurological disorders .

Study 1: Antimicrobial Activity

A study investigating the antimicrobial properties of pyrrolidine derivatives found that this compound demonstrated notable inhibition against Bacillus subtilis. This suggests potential applications in developing new antimicrobial agents.

Study 2: Neuropharmacological Effects

Research on structurally similar compounds indicated their ability to influence sodium channel activity. This aligns with findings on this compound, suggesting it could be beneficial in treating conditions like epilepsy or neuropathic pain .

Comparative Analysis of Similar Compounds

Compound NameCAS NumberBiological ActivityKey Findings
This compound2097518-76-6Antimicrobial, NeuropharmacologicalInhibits Bacillus subtilis; affects sodium channels
(4,4-Difluoro-2-methylpyrrolidin-2-yl)methanol hydrochloride1823319-70-5AntimicrobialEffective against multiple bacterial strains
((2S,4S)-4-Fluoropyrrolidin-2-yl)methanol hydrochloride623583-08-4NeuropharmacologicalModulates neurotransmitter release

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